1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Overview
Description
1-Methyl-1H-pyrazole-4-boronic acid pinacol ester is a boronic ester derivative widely used in organic synthesis. It is particularly known for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of complex organic molecules . The compound’s molecular formula is C10H17BN2O2, and it has a molecular weight of 208.07 g/mol .
Mechanism of Action
Mode of Action
It’s worth noting that boronic acid derivatives are often used in suzuki-miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that the compound may interact with its targets by forming covalent bonds, leading to changes in the target’s structure and function.
Biochemical Pathways
Given its potential use in suzuki-miyaura cross-coupling reactions , it may be involved in various biochemical pathways where carbon-carbon bond formation is crucial.
Biochemical Analysis
Biochemical Properties
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole plays a crucial role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, facilitating the formation of complex organic molecules. The boronic ester group in this compound can form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in biochemical assays and synthetic chemistry .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of certain kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boronic ester group can inhibit or activate enzymes by forming covalent bonds with active site residues. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions but can degrade under prolonged exposure to light and moisture .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can facilitate normal biochemical processes, while at higher doses, it may exhibit toxic or adverse effects. Threshold effects have been observed, where a specific concentration of this compound is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The boronic ester group can participate in enzymatic reactions, leading to the formation of new metabolites and the modulation of existing metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can localize to particular cellular compartments, affecting its accumulation and activity. The distribution pattern of this compound is crucial for its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. This compound can be directed to specific organelles or compartments within the cell, influencing its activity and function. The localization of this compound is essential for its role in biochemical reactions and cellular processes .
Preparation Methods
1-Methyl-1H-pyrazole-4-boronic acid pinacol ester can be synthesized through various methods. One common synthetic route involves the reaction of 1-methyl-1H-pyrazole with a boronic acid derivative in the presence of a base and a catalyst. The reaction conditions typically include a solvent such as tetrahydrofuran (THF) and a temperature range of 0-50°C .
Industrial production methods often involve large-scale reactions using similar conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
1-Methyl-1H-pyrazole-4-boronic acid pinacol ester undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling Reactions: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. .
Transesterification Reactions: The compound can participate in transesterification reactions where the ester group is exchanged with another alcohol under acidic or basic conditions.
Oxidation and Reduction Reactions: Although less common, the compound can undergo oxidation to form boronic acids or reduction to form boranes under specific conditions.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like THF or dimethylformamide (DMF) .
Scientific Research Applications
1-Methyl-1H-pyrazole-4-boronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals, through Suzuki-Miyaura cross-coupling reactions
Medicine: It plays a role in the development of potential therapeutic agents, including γ-secretase modulators and JAK2 inhibitors for the treatment of myeloproliferative disorders
Industry: The compound is used in the production of advanced materials and fine chemicals.
Comparison with Similar Compounds
1-Methyl-1H-pyrazole-4-boronic acid pinacol ester can be compared with other boronic esters and boronic acids used in similar reactions:
Phenylboronic Acid: Commonly used in Suzuki-Miyaura reactions but lacks the stability and versatility of the pinacol ester derivative.
4-Methoxyphenylboronic Acid Pinacol Ester: Similar in reactivity but with different electronic properties due to the methoxy group.
2-Thienylboronic Acid Pinacol Ester: Used for coupling reactions involving heterocycles, offering unique reactivity compared to the pyrazole derivative.
The uniqueness of 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester lies in its stability, ease of handling, and versatility in various synthetic applications .
Properties
IUPAC Name |
1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BN2O2/c1-9(2)10(3,4)15-11(14-9)8-6-12-13(5)7-8/h6-7H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNGGGYMLHAMJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378816 | |
Record name | 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
761446-44-0 | |
Record name | 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=761446-44-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole a desirable reagent in Suzuki-Miyaura cross-coupling reactions compared to its corresponding boronic acid?
A1: The research highlights that pinacol boronate esters like this compound offer practical advantages over their corresponding boronic acids in Suzuki-Miyaura couplings []. They exhibit enhanced stability and are more amenable to storage, making them attractive reagents for synthetic chemists []. This stability arises from the dioxaborolane ring, which provides protection to the reactive boron center, preventing unwanted side reactions and degradation. This increased stability translates to improved reaction yields and reproducibility.
Q2: What makes the catalyst system described in the paper particularly well-suited for coupling reactions involving this compound?
A2: The research focuses on a catalyst system comprising Pd(OAc)2 and the ligand L2 []. This system demonstrates high efficiency in coupling this compound with both aryl and vinyl tosylates and mesylates []. The researchers attribute this efficacy to the ability of this specific catalyst-ligand combination to effectively activate the boronate ester and facilitate the transmetalation step, crucial for the Suzuki-Miyaura coupling catalytic cycle.
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